molecular formula C16H25N3O2 B2807877 2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide CAS No. 1209757-29-8

2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide

Cat. No.: B2807877
CAS No.: 1209757-29-8
M. Wt: 291.395
InChI Key: CMDAUGRZVXYPCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide is a synthetic organic compound featuring a N-phenylpiperazine moiety linked to a 2-methoxyacetamide group via a propyl spacer. This structure is of significant interest in medicinal chemistry and neuroscience research, particularly in the study of central nervous system (CNS) targets. The N-arylpiperazine group is a well-characterized pharmacophore known for high affinity to key neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors . Researchers investigate these receptors for their roles in various psychiatric and neurological disorders, such as anxiety, depression, and Parkinson's disease . The molecular design of this compound, specifically the propyl linker, is consistent with structures developed to modulate dopaminergic and serotonergic pathways . Its mechanism of action is hypothesized to involve receptor agonism or antagonism, making it a valuable tool for probing neurochemical pathways and validating new therapeutic targets in vitro. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-21-14-16(20)17-8-5-9-18-10-12-19(13-11-18)15-6-3-2-4-7-15/h2-4,6-7H,5,8-14H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDAUGRZVXYPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCCCN1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of the 4-phenylpiperazine derivative. This can be achieved through the reaction of phenylamine with ethylene glycol in the presence of a catalyst.

    Alkylation: The next step involves the alkylation of the piperazine derivative with 3-chloropropylamine to form the intermediate compound.

    Acetylation: The final step involves the acetylation of the intermediate compound with methoxyacetyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The acetamide group can be reduced to form an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. This interaction can influence pathways involved in mood regulation, cognition, and other neurological functions.

Comparison with Similar Compounds

Key Observations:

Structural Variations: Aromatic Substituents: The target compound’s 4-phenyl group contrasts with 17{3,3}’s methylpiperidine and Acaprazine’s dichlorophenyl, which influence receptor selectivity . Spacer Chain: The propyl chain is conserved across analogs, but CP-724,714 uses a propenyl chain, altering conformational flexibility .

Pharmacological Profiles: Receptor Affinity: While the target compound lacks explicit data, 17{3,3} shows HIV-1 inhibition via CXCR4 binding , and Acaprazine demonstrates adrenergic blockade .

Research Findings and Implications

Synthetic Challenges :

  • Low yields (18–32%) for piperazine-linked acetamides (e.g., 17{3,3}) highlight difficulties in alkylation and purification steps .
  • The target compound’s methoxy group may require optimized protection-deprotection strategies during synthesis.

Structure-Activity Relationships (SAR) :

  • Piperazine Substitution : 4-Phenylpiperazine (target) vs. 2-methylpiperidine (17{3,3}) affects steric bulk and receptor engagement .
  • Methoxy Position : The ortho/meta/para positioning of methoxy groups (e.g., ’s 3,5-dimethoxy-4-hydroxyphenyl) modulates logP and hydrogen-bonding capacity .

Therapeutic Potential: Analogous compounds (e.g., Acaprazine) suggest the target may exhibit tranquilizing or anti-HIV activity, warranting further in vitro screening .

Q & A

Q. What are the common synthetic routes for 2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Condensation : Reacting 4-phenylpiperazine with a methoxy-substituted acetamide precursor.
  • Coupling : Using reagents like triethylamine to neutralize HCl byproducts during amide bond formation (e.g., sulfonamide linkages) .
  • Purification : Techniques such as column chromatography or recrystallization are employed to isolate the compound.
    Key parameters include maintaining inert atmospheres (e.g., nitrogen) and optimizing temperatures (room temperature to 60°C) to minimize side reactions .

Q. How is the compound characterized for purity and structural confirmation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR spectra confirm proton and carbon environments, verifying the methoxy group and piperazine ring integrity .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) by separating and detecting impurities .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z ≈ 375.2 for C22H29N3O2) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalysis : Transition metal catalysts (e.g., Pd/C for hydrogenation) improve coupling efficiency .
  • Process Control : Real-time monitoring via in-situ FTIR or UV-Vis spectroscopy detects reaction completion, preventing over-reaction .
  • Statistical Optimization : Design of Experiments (DoE) identifies critical factors (e.g., temperature, stoichiometry) for maximizing yield .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization : Use validated protocols (e.g., IC50 determination via fluorescence polarization) to reduce inter-lab variability .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to receptors like serotonin 5-HT1A, reconciling discrepancies in activity .
  • Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for variables like cell line specificity or assay sensitivity .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

  • Functional Group Modulation : Replace the methoxy group with halogens (e.g., -F, -Cl) to assess electronic effects on receptor binding .
  • Scaffold Hopping : Integrate bioisosteres (e.g., replacing piperazine with morpholine) to evaluate steric and pharmacokinetic impacts .
  • Pharmacophore Mapping : Identify critical moieties (e.g., acetamide linker) using 3D-QSAR models to prioritize synthetic targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.